2-(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-fluoro-5-(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the removal of the boron moiety, typically using a protic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Protic Acids: Like hydrochloric acid for protodeboronation.
Major Products
Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Hydrocarbons: From protodeboronation.
Scientific Research Applications
2-(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: For the development of new materials with specific properties.
Biological Studies: As a tool to modify biomolecules and study their functions.
Mechanism of Action
The primary mechanism of action for 2-(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The compound’s stability and reactivity are attributed to the electron-withdrawing effects of the chloro and fluoro substituents, which enhance its performance in these reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Methoxyphenylboronic Acid
- 4-(Trifluoromethyl)phenylboronic Acid
Uniqueness
Compared to similar compounds, 2-(3-Chloro-4-fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages:
- Enhanced Reactivity : Due to the electron-withdrawing chloro and fluoro groups .
- Stability : The pinacol boronic ester moiety provides greater stability under various reaction conditions .
- Versatility : Suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C14H19BClFO3 |
---|---|
Molecular Weight |
300.56 g/mol |
IUPAC Name |
2-[3-chloro-4-fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BClFO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-18-5)12(17)11(16)7-10/h6-7H,8H2,1-5H3 |
InChI Key |
OVIOITASHBCMNS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)COC |
Origin of Product |
United States |
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